![molecular formula C9H9Cl2N B2802180 6,7-Dichloro-1,2,3,4-tetrahydroquinoline CAS No. 1783400-57-6](/img/structure/B2802180.png)
6,7-Dichloro-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-1,2,3,4-tetrahydroquinoline is a chemical compound used extensively in scientific research. It has a molecular formula of C9H9Cl2N and an average mass of 202.081 Da .
Physical And Chemical Properties Analysis
6,7-Dichloro-1,2,3,4-tetrahydroquinoline has a number of physicochemical properties. It has a high GI absorption and is BBB permeant. It is an inhibitor of CYP1A2 and CYP2D6. Its Log Po/w (iLOGP) is 2.29, indicating its lipophilicity .Scientific Research Applications
1. Inhibition of Phenylethanolamine N-methyltransferase
A study by Demarinis et al. (1981) found that 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and its analogs are potent inhibitors of phenylethanolamine N-methyltransferase, which may have therapeutic utility. This compound is structurally similar to 6,7-Dichloro-1,2,3,4-tetrahydroquinoline and suggests potential applications in manipulating epinephrine biosynthesis (Demarinis et al., 1981).
2. NF-κB Inhibition and Cytotoxicity Against Cancer Cell Lines
Jo et al. (2016) reported that 1,2,3,4-Tetrahydroquinolines, including derivatives similar to 6,7-Dichloro-1,2,3,4-tetrahydroquinoline, are potent inhibitors of NF-κB transcriptional activity. They exhibit significant cytotoxicity against various human cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Jo et al., 2016).
3. Antiglioma Activity
Mohler et al. (2006) discovered that certain 1,2,3,4-tetrahydroisoquinoline derivatives have significant antiglioma activity. These compounds selectively inhibited the growth of glioma cells while sparing normal astrocytes, indicating their potential in treating glioma (Mohler et al., 2006).
4. pH-Regulated Asymmetric Transfer Hydrogenation
Wang et al. (2009) explored the role of tetrahydroquinolines, including derivatives of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline, in asymmetric transfer hydrogenation processes in water. This has implications in synthetic chemistry, particularly in the synthesis of optically pure compounds used in pharmaceuticals and agrochemicals (Wang et al., 2009).
5. Anti-Tubercular Activity of Zinc Complexes
Mandewale et al. (2016) synthesized hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus, structurally related to 6,7-Dichloro-1,2,3,4-tetrahydroquinoline. These compounds, particularly when complexed with zinc, showed significant anti-tubercular activity, suggesting potential applications in the treatment of tuberculosis (Mandewale et al., 2016).
Mechanism of Action
Target of Action
The primary target of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of neurotransmitters and neuromodulators, specifically norepinephrine and epinephrine.
Mode of Action
6,7-Dichloro-1,2,3,4-tetrahydroquinoline acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can potentially modulate the levels of norepinephrine and epinephrine in the body, thereby affecting various physiological processes.
Pharmacokinetics
The ADME properties of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline are as follows :
Its lipophilicity (Log Po/w) is reported to be around 3.1, indicating a good balance between hydrophilic and lipophilic properties, which can influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6,7-Dichloro-1,2,3,4-tetrahydroquinoline. For instance, it should be kept away from open flames, hot surfaces, and sources of ignition due to its combustible nature . Additionally, precautionary measures against static discharge should be taken .
properties
IUPAC Name |
6,7-dichloro-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVVXQGVCSDDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-1,2,3,4-tetrahydroquinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.